molecular formula C26H20Cl2N2O4 B11507691 2-({2-[(2,4-dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione

2-({2-[(2,4-dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11507691
M. Wt: 495.3 g/mol
InChI Key: HNQBQEKUFCZIAO-UHFFFAOYSA-N
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Description

2-({2-[(2,4-dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of multiple functional groups, including dichlorophenoxy, acetyl, tetrahydroisoquinoline, and isoindole moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-({2-[(2,4-dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative reagents to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2-({2-[(2,4-dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 2-({2-[(2,4-dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

When compared to other similar compounds, 2-({2-[(2,4-dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

Properties

Molecular Formula

C26H20Cl2N2O4

Molecular Weight

495.3 g/mol

IUPAC Name

2-[[2-[2-(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-1H-isoquinolin-1-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C26H20Cl2N2O4/c27-17-9-10-23(21(28)13-17)34-15-24(31)29-12-11-16-5-1-2-6-18(16)22(29)14-30-25(32)19-7-3-4-8-20(19)26(30)33/h1-10,13,22H,11-12,14-15H2

InChI Key

HNQBQEKUFCZIAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)COC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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